2-naphthyl 5-bromo-2-methoxybenzenesulfonate
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Overview
Description
2-naphthyl 5-bromo-2-methoxybenzenesulfonate is an organic compound that features a naphthyl group, a bromine atom, a methoxy group, and a benzenesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 2-naphthyl 5-bromo-2-methoxybenzenesulfonate typically involves several steps. One common method starts with the preparation of 5-bromo-2-naphthol, which can be synthesized from 5-amino-2-naphthol using a Sandmeyer reaction. The hydroxyl group is protected as a methyl ether, and the sulfonic acid group is introduced as an activating and protecting group . The sulfonate group allows for the use of only water and sulfuric acid as solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
2-naphthyl 5-bromo-2-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The naphthyl and methoxy groups can undergo oxidation and reduction under specific conditions.
Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
2-naphthyl 5-bromo-2-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-naphthyl 5-bromo-2-methoxybenzenesulfonate exerts its effects depends on the specific reactions it undergoes. In Suzuki–Miyaura coupling, for example, the compound participates in oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst .
Comparison with Similar Compounds
Similar compounds to 2-naphthyl 5-bromo-2-methoxybenzenesulfonate include:
5-bromo-2-methoxynaphthalene: Lacks the sulfonate group, making it less reactive in certain conditions.
2-naphthyl 5-chloro-2-methoxybenzenesulfonate: Substitutes chlorine for bromine, which can affect reactivity and reaction conditions.
This compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability, making it valuable in various chemical processes.
Properties
IUPAC Name |
naphthalen-2-yl 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4S/c1-21-16-9-7-14(18)11-17(16)23(19,20)22-15-8-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNXNSIUXXDRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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